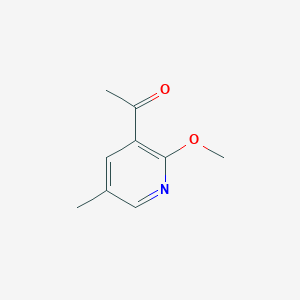
N-(3-Amino-4-chlorophenyl)-2-(4-ethylphenoxy)-propanamide
Vue d'ensemble
Description
N-(3-Amino-4-chlorophenyl)-2-(4-ethylphenoxy)-propanamide, or NACEPP for short, is a relatively new synthetic compound with a wide range of applications in scientific research. It has been used in a variety of studies to examine its potential as an antimicrobial agent, an antioxidant, and a potential treatment for certain neurological disorders.
Mécanisme D'action
The exact mechanism of action of NACEPP is still unknown. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. In addition, NACEPP has been found to reduce inflammation and modulate the activity of certain neurotransmitters, such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
NACEPP has been found to have a variety of biochemical and physiological effects. It has been found to reduce the levels of certain pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, NACEPP has been found to reduce the levels of certain neurotransmitters, such as dopamine, serotonin, and glutamate. It has also been found to reduce the levels of certain hormones, such as cortisol and testosterone.
Avantages Et Limitations Des Expériences En Laboratoire
NACEPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be prepared in a short amount of time. In addition, it is relatively inexpensive to purchase. However, there are some limitations to using NACEPP in laboratory experiments. It is not approved by the FDA for use in humans and its exact mechanism of action is still unknown.
Orientations Futures
There are a number of potential future directions for research involving NACEPP. One potential direction is to further investigate its potential as an antimicrobial agent and an antioxidant. Another potential direction is to further investigate its potential to treat certain neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. In addition, further research could be conducted to examine its potential to reduce the incidence of seizures in epileptic patients. Finally, further research could be conducted to examine its potential to modulate the activity of certain neurotransmitters, such as dopamine, serotonin, and glutamate.
Applications De Recherche Scientifique
NACEPP has been used in a variety of scientific research studies. It has been studied for its potential as an antimicrobial agent and an antioxidant. In addition, NACEPP has been investigated for its potential to treat certain neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. It has also been studied for its potential to reduce the incidence of seizures in epileptic patients.
Propriétés
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-3-12-4-7-14(8-5-12)22-11(2)17(21)20-13-6-9-15(18)16(19)10-13/h4-11H,3,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQLBTYXWKVDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1388654.png)
